molecular formula C10H11NO2 B15315673 (S)-2-Amino-2-(benzofuran-5-yl)ethanol

(S)-2-Amino-2-(benzofuran-5-yl)ethanol

Katalognummer: B15315673
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: IIDUYDXSKYEOJB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol is a chiral compound with a benzofuran moiety attached to an amino alcohol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzofuran ring, which can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones.

    Amino Alcohol Formation:

    Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Wirkmechanismus

The mechanism by which (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-2-(1-benzofuran-3-yl)ethan-1-ol: Similar structure but with the amino alcohol group attached at a different position on the benzofuran ring.

    (2S)-2-amino-2-(1-benzothiophene-5-yl)ethan-1-ol: Contains a benzothiophene ring instead of a benzofuran ring.

    (2S)-2-amino-2-(1-indole-5-yl)ethan-1-ol: Features an indole ring in place of the benzofuran ring.

Uniqueness

The uniqueness of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol lies in its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(2S)-2-amino-2-(1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2/t9-/m1/s1

InChI-Schlüssel

IIDUYDXSKYEOJB-SECBINFHSA-N

Isomerische SMILES

C1=CC2=C(C=CO2)C=C1[C@@H](CO)N

Kanonische SMILES

C1=CC2=C(C=CO2)C=C1C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.